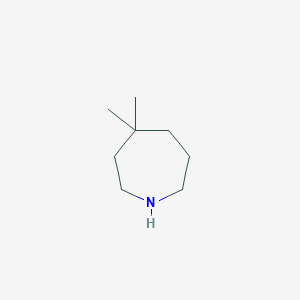

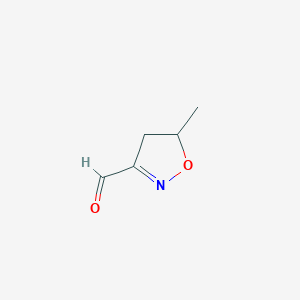

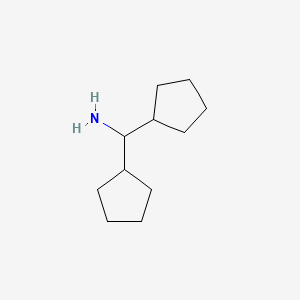

![molecular formula C18H23N3OS2 B2824500 Cyclopentyl(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1171525-63-5](/img/structure/B2824500.png)

Cyclopentyl(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Cyclopentyl(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings) with a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been found to have various biological activities, including anti-tubercular properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Aplicaciones Científicas De Investigación

Anti-mycobacterial Chemotypes

Cyclopentyl(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone derivatives, specifically benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, have been identified as new anti-mycobacterial chemotypes. Their potential anti-tubercular activity was evaluated in vitro against Mycobacterium tuberculosis H37Rv strain, with several compounds showing promising results in the low μM range. These compounds also exhibited low cytotoxicity, making them significant in the context of developing new anti-tubercular drugs (Pancholia et al., 2016).

Antimicrobial Activity

Another study focused on the synthesis of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives. These compounds were tested for in vitro antibacterial activity and displayed moderate to good antimicrobial properties. This study highlights the potential use of these compounds in the development of new antimicrobial agents (Mhaske et al., 2014).

Antiproliferative Effects

A series of 2, 3 disubstituted 4-thiazolidinone analogues, related to the core structure , were synthesized and tested for their antiproliferative effect on human leukemic cells. One particular compound showed potent activity against various cancer cell lines, indicating the potential of these compounds in cancer research (Sharath Kumar et al., 2014).

Tubulin Polymerization Inhibition

Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives have been studied for their cytotoxic activity and inhibition of tubulin polymerization in cancer cells. These compounds showed promise as potential therapeutic agents against various cancer cell lines, with one compound exhibiting significant cytotoxicity and apoptosis induction (Manasa et al., 2020).

Anti-Inflammatory Therapeutics

A study on N,N-Bis(benzimidazolylpicolinoyl)piperazine (BT-11) derivatives, which relate to the molecular structure , found that these compounds, particularly when targeting the LANCL2 receptor, show potential as therapeutics for inflammatory bowel disease. The research suggests that these compounds have anti-inflammatory effects and could be developed into orally active therapeutics for IBD (Carbo et al., 2016).

Mecanismo De Acción

Target of Action

Compounds with a thiazole ring, such as this one, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with their targets in a variety of ways, leading to different biological effects . For instance, some thiazole derivatives can induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives have been found to have a variety of effects, such as inducing cell apoptosis .

Propiedades

IUPAC Name |

cyclopentyl-[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3OS2/c1-23-14-7-4-8-15-16(14)19-18(24-15)21-11-9-20(10-12-21)17(22)13-5-2-3-6-13/h4,7-8,13H,2-3,5-6,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMXCMLCZCCYEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

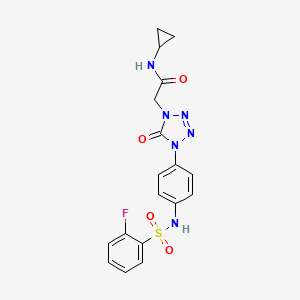

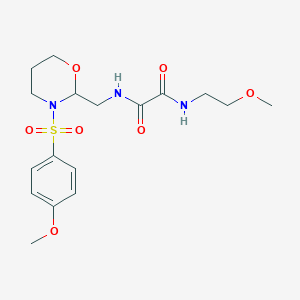

![1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-one](/img/structure/B2824428.png)

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2824432.png)